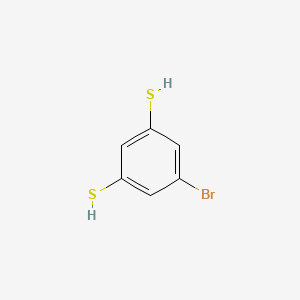![molecular formula C15H20N2O2 B567247 Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate CAS No. 1227456-96-3](/img/structure/B567247.png)
Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
Descripción general
Descripción
“Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate” is a chemical compound with the molecular formula C15H20N2O2 . It is also known as “benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride” with a CAS Number of 1227382-15-1 . The compound has a molecular weight of 296.8 .
Molecular Structure Analysis
The InChI code for “Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate” is1S/C15H20N2O2.ClH/c18-14(19-10-13-4-2-1-3-5-13)17-8-6-15(7-9-17)11-16-12-15;/h1-5,16H,6-12H2;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate” has a molecular weight of 296.8 .Aplicaciones Científicas De Investigación
Photochemical Applications
Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate has been investigated for its role in photochemical reactions. A study by Schönberg, Singer, and Eckert (1980) discussed the stability of 1,4-diazaspiro[4.4]nonane in benzene against irradiation and its reaction in methanol solution under similar conditions, leading to photochemical epoxidation (Schönberg, Singer, & Eckert, 1980).
Antitubercular Agents
In the field of medicinal chemistry, benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate derivatives have shown promise as antitubercular agents. Wang et al. (2020) identified benzothiazinone derivatives containing this moiety, which exhibited excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains (Wang et al., 2020).
Crystal Structure and Molecular Analysis
The compound has also been the subject of crystal structure and molecular structure studies. Silaichev et al. (2013) investigated the crystalline and molecular structures of certain derivatives, providing insights into their chemical properties (Silaichev et al., 2013).
Potential Anticonvulsant Agents
Lazić et al. (2017) explored the structure-property relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones, revealing potential applications as anticonvulsant agents. Their experimental and theoretical study provided guidelines for the preparation of new derivatives as potential anticonvulsant agents (Lazić et al., 2017).
Synthesis and Chemical Analysis
Ji Zhiqin (2004) improved the synthesis of Diazaspiro[4.4] nonane, demonstrating the efficiency and yield of the process. This study contributes to the understanding of the synthetic pathways of related compounds (Ji Zhiqin, 2004).
Safety and Hazards
The safety information and Material Safety Data Sheet (MSDS) for “Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate” can be found online . It’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended .
Propiedades
IUPAC Name |
benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-14(19-10-13-4-2-1-3-5-13)17-8-6-15(7-9-17)11-16-12-15/h1-5,16H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCLOIWMYNVJSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[3,2-D]pyrimidine-7-carbaldehyde](/img/structure/B567164.png)
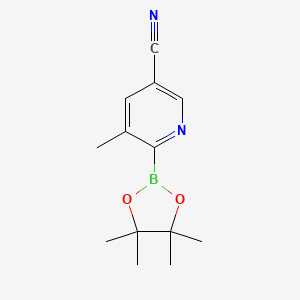
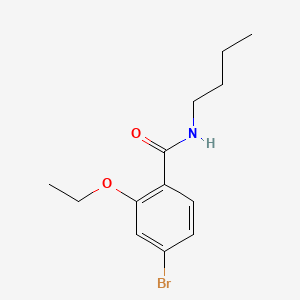
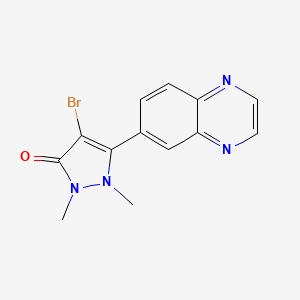
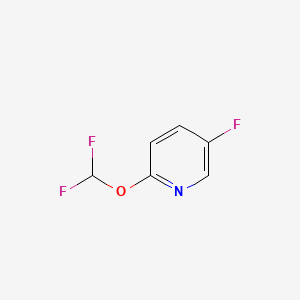

![4-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B567173.png)

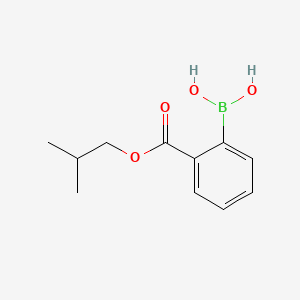
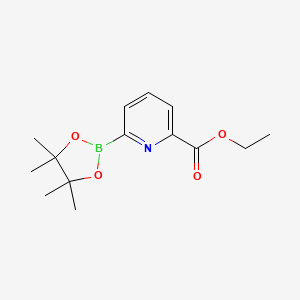
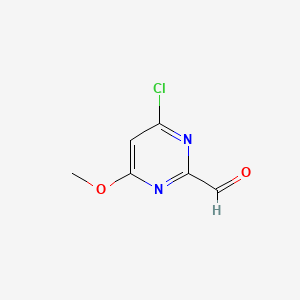
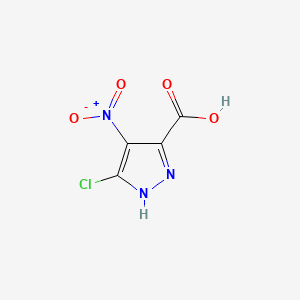
![5-chloro-3-p-tolyl-3H-imidazo[4,5-b]pyridine](/img/structure/B567183.png)
